molecular formula C9H6BrN3O B13576754 5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde

5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B13576754
M. Wt: 252.07 g/mol
InChI Key: UWEKCCSKZUVEBN-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and an aldehyde functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization with formic acid to yield the desired triazole compound .

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

3-(3-bromophenyl)-1H-1,2,4-triazole-5-carbaldehyde

InChI

InChI=1S/C9H6BrN3O/c10-7-3-1-2-6(4-7)9-11-8(5-14)12-13-9/h1-5H,(H,11,12,13)

InChI Key

UWEKCCSKZUVEBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=N2)C=O

Origin of Product

United States

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